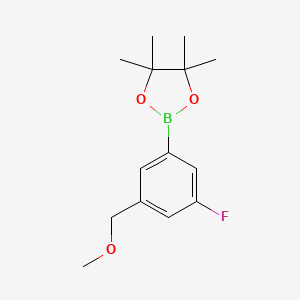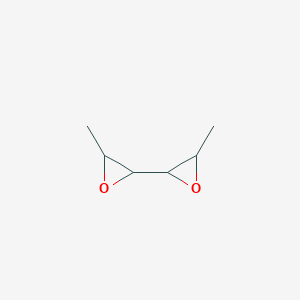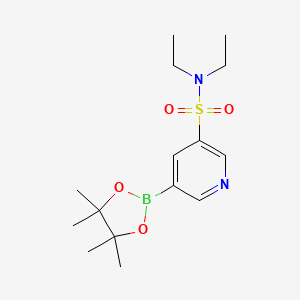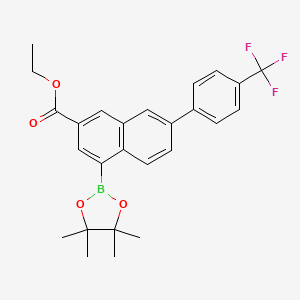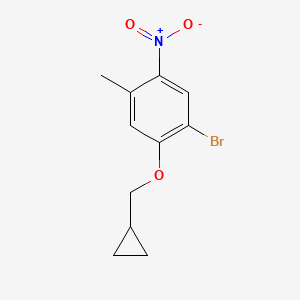
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine is a chemical compound with the molecular formula C10H13NO2S It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and a phenyl group attached to the second carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine typically involves the reaction of phenylthioacetic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the thietane ring. The reaction conditions generally include:
- Temperature: 50-70°C
- Solvent: Anhydrous dichloromethane
- Reaction time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and reduce the reaction time. The final product is typically purified through recrystallization or column chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives of the phenyl group
Aplicaciones Científicas De Investigación
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine: Unique due to its thietane ring structure.
N,N-dimethyl-1,1-dioxo-2-phenylthietan-2-amine: Similar structure but with the phenyl group attached to a different carbon.
N,N-dimethyl-1,1-dioxo-2-phenylthietan-4-amine: Another isomer with the phenyl group on the fourth carbon.
Uniqueness
This compound is unique due to the specific positioning of the phenyl group and the presence of the thietane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5684-61-7 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)10-8-15(13,14)11(10)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
Clave InChI |
KANGALXCWZESAK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CS(=O)(=O)C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


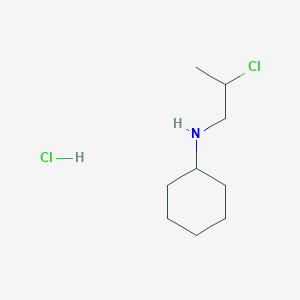
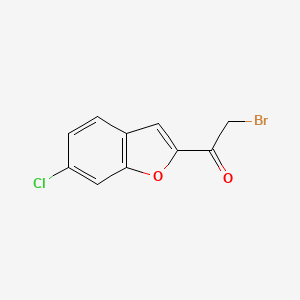
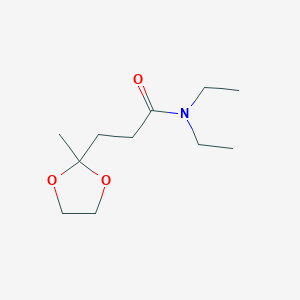
![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
